molecular formula C16H11Br4NO3 B5163724 2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic Acid

2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic Acid

Cat. No.: B5163724
M. Wt: 584.9 g/mol
InChI Key: RJBZRDNHVIKKPP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid is a brominated aromatic compound with the molecular formula C₁₆H₁₁Br₄NO₃ It is characterized by the presence of four bromine atoms and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the carbamoyl group. One common method involves the bromination of a benzoic acid derivative using bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired positions. The resulting tetrabrominated intermediate is then reacted with 2-ethylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove bromine atoms or modify the carbamoyl group.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can lead to debrominated or modified carbamoyl compounds.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s brominated structure makes it a candidate for studying halogenated organic compounds’ biological activity.

    Industry: Used in the development of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid involves its interaction with molecular targets through its bromine atoms and carbamoyl group. These interactions can lead to modifications in the target molecules’ structure and function, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrabromo-4-methylbenzoic acid
  • 2,3,4,5-Tetrabromo-6-methylbenzoic acid
  • 2,3,4,5-Tetrabromo-6-[(2-methylphenyl)carbamoyl]benzoic acid

Uniqueness

2,3,4,5-Tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid is unique due to the presence of the 2-ethylphenyl carbamoyl group, which imparts distinct chemical and physical properties compared to other tetrabrominated benzoic acids. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br4NO3/c1-2-7-5-3-4-6-8(7)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBZRDNHVIKKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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